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8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B2819367
CAS No.: 1408076-41-4
M. Wt: 129.159
InChI Key: TWEISKJFQUHRBG-ZLUOBGJFSA-N
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Description

Overview of Bridged Heterocyclic Scaffolds in Organic and Medicinal Chemistry

When one or more carbon atoms in the rings of a bridged bicyclic system are replaced by heteroatoms such as nitrogen, oxygen, or sulfur, the resulting compound is known as a bridged heterocycle. These scaffolds are of paramount importance in organic and medicinal chemistry. rsc.orgchemistrysteps.com The presence of heteroatoms introduces polarity and the potential for hydrogen bonding, which can significantly influence a molecule's solubility, metabolic stability, and interactions with biological macromolecules. rsc.org Consequently, bridged heterocyclic frameworks are integral components of numerous natural products and synthetic drugs. rsc.orguni-regensburg.de The development of efficient synthetic routes to these complex structures is an active and challenging area of research in organic synthesis. youtube.com

The Bicyclo[3.2.1]octane Framework: A Focus on Heteroatom Substitution Patterns

The bicyclo[3.2.1]octane framework is a common bridged bicyclic system consisting of a six-membered ring and a five-membered ring that share three carbon atoms. rsc.orguci.edu This particular arrangement results in a relatively stable, strained ring system that is found in a variety of natural products. cdnsciencepub.comuni.lu The conformational analysis of the bicyclo[3.2.1]octane system reveals that the six-membered ring typically adopts a distorted chair conformation. rsc.org

The versatility of the bicyclo[3.2.1]octane scaffold is greatly enhanced by the incorporation of heteroatoms at various positions. The substitution of carbon atoms with nitrogen and oxygen, as seen in 6-oxa-3-azabicyclo[3.2.1]octane derivatives, creates a class of compounds with diverse potential applications. nih.gov For instance, the 8-azabicyclo[3.2.1]octane core is the central feature of tropane (B1204802) alkaloids, which exhibit a wide range of biological activities. uni-regensburg.de Similarly, the introduction of an oxygen atom can influence the molecule's polarity and hydrogen bonding capabilities. Recent patent literature has highlighted the potential of 8-oxa-3-azabicyclo[3.2.1]octane compounds as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response, suggesting their potential in cancer therapy. google.com

Structural Characteristics and Nomenclature of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

The compound this compound is a specific derivative of the bicyclo[3.2.1]octane framework. Its systematic name is derived following the IUPAC nomenclature for bicyclic compounds. youtube.comwikipedia.org The prefix "bicyclo" indicates a two-ring system. The numbers in the brackets, [3.2.1], denote the number of atoms in the three bridges connecting the two bridgehead atoms, in descending order. youtube.comwikipedia.org The term "octane" signifies a total of eight atoms in the bicyclic system. The prefixes "6-oxa" and "3-aza" specify the positions of the oxygen and nitrogen heteroatoms, respectively, within the bicyclic framework. Finally, "8-hydroxy" indicates the presence of a hydroxyl group at the 8-position.

The molecular formula of this compound is C₆H₁₁NO₂. uni.lu Its structure combines the rigidity of the bicyclic core with the functional and structural diversity imparted by the nitrogen and oxygen heteroatoms and the hydroxyl group.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₁NO₂ uni.lu
Molecular Weight129.16 g/mol uni.lu
Monoisotopic Mass129.07898 Da uni.lu
Predicted XlogP-1.1 uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data
Adductm/zPredicted CCS (Ų)Source
[M+H]⁺130.08626124.5 uni.lu
[M+Na]⁺152.06820130.9 uni.lu
[M-H]⁻128.07170123.6 uni.lu

While specific, in-depth research on the synthesis and applications of this compound is not extensively documented in publicly available peer-reviewed literature, the structural motifs it contains are of significant interest in medicinal chemistry. The presence of the 6-oxa-3-azabicyclo[3.2.1]octane core in compounds being investigated as ATR inhibitors points to a promising area for future research and development. google.com Further studies are necessary to fully elucidate the chemical properties and potential therapeutic applications of this particular molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2819367 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1408076-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293110
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-23-7
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Dynamics of 6 Oxa 3 Azabicyclo 3.2.1 Octane Systems

Elucidation of Reaction Pathways and Transition States

The formation of the 6-oxa-3-azabicyclo[3.2.1]octane skeleton can be achieved through various synthetic routes, each with distinct reaction pathways and transition states. One prominent method involves intramolecular cyclization reactions. For instance, the bromocyclization of γ,δ-unsaturated alcohols, such as N-methyl-2-hydroxymethyl-2-phenyl-4-pentenoic acid amide, proceeds through a tetrahydrofurfuryl bromide intermediate. The subsequent intramolecular cyclization to form the bicyclic system is influenced by the stereochemistry of the intermediate, which dictates the feasibility and outcome of the reaction. acs.org The transition state for such cyclizations is believed to involve a cationic intermediate, which guides the stereochemical course of the reaction. acs.org

Another powerful approach for constructing related oxa- and azabicyclic systems is the Brønsted acid-catalyzed [5+2] cycloaddition. nih.gov This method utilizes scaffolds like 6-substituted η³-pyranyl- and η³-pyridinylmolybdenum complexes to react with electron-deficient alkenes. nih.gov While not directly forming the 6-oxa-3-azabicyclo[3.2.1]octane ring system, the principles of this cycloaddition provide insight into the formation of bridged bicyclic structures. The reaction pathway allows for the installation of multiple stereocenters in a single step with a high degree of control. nih.gov

The aza-Prins cyclization offers a route to the isomeric 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives and N-tosyl homoallylamine. nih.govacs.org This reaction proceeds diastereoselectively through an unexpected intramolecular nucleophilic attack, highlighting the complex nature of the reaction pathways in these systems. nih.govacs.org

Regiochemical and Stereochemical Control in Functionalization

Achieving regiochemical and stereochemical control is paramount in the synthesis and functionalization of 6-oxa-3-azabicyclo[3.2.1]octane systems. The inherent rigidity of the bicyclic framework often leads to highly selective reactions.

In bromocyclization reactions leading to precursors of 6-oxa-3-azabicyclo[3.2.1]octanes, the stereochemistry of the starting unsaturated alcohol plays a crucial role in determining the stereochemical outcome of the cyclized product. acs.org For example, the conversion of a cis-mesylate precursor with methylamine (B109427) leads to the formation of the bicyclic octane (B31449) system, whereas the trans-isomer may not cyclize under the same conditions. acs.org

The Brønsted acid-catalyzed [5+2] cycloaddition for related systems demonstrates excellent exo-selectivity and complete retention of enantiomeric purity when chiral, non-racemic scaffolds are employed. nih.gov The substituent at the C-6 position of the η³-coordinated heterocyclic scaffold influences not only the reactivity but also the demetalation step, which directs the reaction to a single product. nih.gov

Ene reductases (EREDs) have been shown to facilitate intramolecular β-C–H functionalization for the synthesis of the related 6-azabicyclo[3.2.1]octane scaffold. nih.gov Mechanistic studies suggest that the reaction involves the production of an oxidized flavin which selectively dehydrogenates a 3-substituted cyclohexanone (B45756) to an α,β-unsaturated ketone, followed by a spontaneous intramolecular Aza-Michael addition. nih.gov This chemoenzymatic approach highlights the potential for high regioselectivity in the functionalization of precursors to these bicyclic systems. nih.gov

Intramolecular Interactions and Conformational Effects on Reactivity

The conformation of the 6-oxa-3-azabicyclo[3.2.1]octane ring system significantly influences its reactivity. The bicyclic structure is conformationally restricted, which can be leveraged for stereoselective functionalization. montclair.edu For the specific compound, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, the presence of the hydroxyl group at the C-8 position can lead to significant intramolecular interactions.

Intramolecular hydrogen bonding between the 8-hydroxy group and the nitrogen atom at the 3-position or the oxygen atom at the 6-position can be anticipated. Such interactions would further rigidify the bicyclic framework and could influence the reactivity of both the hydroxyl group and the amine. The stereochemistry of the hydroxyl group (endo or exo) would have a profound impact on these potential hydrogen bonds. vulcanchem.com For instance, an endo-8-hydroxy isomer would have different hydrogen-bonding capabilities compared to the exo isomer, leading to distinct physicochemical properties and reactivity. vulcanchem.comevitachem.com

Computational studies on related azabicyclic systems have been used to investigate the relative stability of different conformations, such as boat-like versus chair-like orientations of the piperidine (B6355638) ring within the bicyclic structure. montclair.edu These conformational preferences are critical for understanding ligand-receptor interactions in medicinal chemistry applications and can also dictate the direction of attack of incoming reagents in chemical reactions.

Chemical Stability and Transformation Products of the Bicyclic Core

The 6-oxa-3-azabicyclo[3.2.1]octane core is generally a stable entity, but it can undergo various transformations under specific reaction conditions. The presence of heteroatoms provides sites for both oxidation and reduction reactions.

Reduction of related bicyclic lactam-lactone hybrids is a common transformation. For example, reduction with reagents like lithium aluminium hydride can open the lactone ring to generate amino alcohol derivatives. Oxidation reactions can also be performed to introduce further functionality.

The bicyclic core can also be a precursor to other complex molecules through ring-opening or rearrangement reactions. For instance, N-oxides of related azabicyclic systems can undergo Meisenheimer rearrangement to form oxa-aza bicyclic systems. semanticscholar.org The stability of the bicyclic core is also relevant in the context of its use in drug discovery, where metabolic stability is a key consideration.

The transformation of functional groups attached to the bicyclic core is a common strategy for creating libraries of compounds for structure-activity relationship studies. For example, the hydroxyl group in this compound could be converted to an ether or ester, or it could be eliminated to introduce a double bond, leading to a variety of transformation products with potentially different biological activities.

Structure Activity Relationship Sar and Scaffold Based Drug Discovery of 6 Oxa 3 Azabicyclo 3.2.1 Octane Derivatives

Conformational Analysis of the Bicyclo[3.2.1]octane Ring System in Relation to Biological Activity

The biological activity of bicyclo[3.2.1]octane derivatives is intrinsically linked to the conformational properties of the ring system. This rigid scaffold, composed of a six-membered ring fused with a five-membered ring, limits the molecule's flexibility, which is a critical feature in medicinal chemistry. rsc.org The six-membered ring typically adopts a stable chair conformation. nih.gov This conformational rigidity ensures that the substituents on the scaffold are held in a well-defined spatial orientation.

This precise positioning of functional groups is paramount for effective interaction with the specific amino acid residues within the binding sites of biological targets like enzymes and receptors. Studies on related 8-heterobicyclo[3.2.1]octane systems have shown that diastereomers with a chair configuration demonstrated notable potency at monoamine transporters. nih.gov The defined topology of the scaffold is often considered more crucial for binding than the presence of specific functional groups, as it correctly orients the necessary pharmacophoric elements for molecular recognition. nih.gov

Exploration of Substituent Effects on Bioactive Profiles

The placement of hydroxyl groups on the bicyclic frame can significantly alter the biological activity of the molecule by introducing key hydrogen bonding interactions and modifying polarity. While direct studies on the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane are limited, research on the closely related 8-azabicyclo[3.2.1]octane (tropane) scaffold provides valuable insights.

In a study exploring the effects of hydroxyl groups at the 6- and 7-bridge positions of tropanes, significant differences in potency and selectivity were observed. researchgate.net For instance, when targeting the dopamine (B1211576) transporter (DAT), 7-hydroxyl substituted compounds were found to be more potent than their 6-hydroxyl counterparts. researchgate.net This highlights that the precise location of a hydroxyl group, which can act as a hydrogen bond donor or acceptor, is critical for optimal interaction with the target protein. The introduction of o-dihydroxyl functionality onto the aromatic ring of tropane (B1204802) analogues, however, led to a general reduction in binding potency at monoamine transporters. researchgate.net These findings underscore the sensitivity of receptor binding to the specific positionality of hydrophilic substituents on the bicyclic core.

The nitrogen atom at the C-3 position serves as a versatile attachment point for a wide range of substituents, including aromatic and heteroaromatic moieties. These groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Attaching biaryl amide groups to an azabicyclooctane headpiece has been a successful strategy in developing potent receptor antagonists. nih.gov

The heteroatoms within the bicyclic core are fundamental to the scaffold's chemical properties and its ability to interact with biological targets. The nitrogen at position 3 (N-3) is a key structural feature, often acting as a hydrogen bond acceptor or providing a point of attachment for various side chains that can modulate activity. For many years, the bridgehead amine functionality in tropane analogues was considered essential for binding to monoamine transporters, with the assumption that it formed an ionic bond with an aspartic acid residue on the DAT. nih.govacs.org

Design and Evaluation of Derivatives as Pharmacological Tools

The rigid azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective enzyme modulators. A notable example is the creation of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govnih.gov

In a structure-activity relationship study, researchers found that constraining a flexible piperidine (B6355638) core into the more conformationally rigid azabicyclo[3.2.1]octane scaffold was highly beneficial for NAAA inhibition. nih.gov The resulting sulfonamide analogue 20 , featuring the azabicyclo[3.2.1]octane core, exhibited submicromolar activity with an approximate five-fold increase in potency compared to the parent piperidine-based compound. nih.gov

Further exploration revealed the critical importance of stereochemistry. The endo-substituted isomer 20 was a potent inhibitor, whereas the corresponding exo-diastereoisomer 21 was completely inactive, highlighting a strict conformational requirement for binding to the enzyme. nih.gov Optimization of the terminal aryl group attached to the scaffold led to the discovery of compound 31 , which incorporated a phenyl ring and exhibited inhibitory activity in the double-digit nanomolar range. nih.govacs.org Ultimately, these efforts led to the identification of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), a potent human NAAA inhibitor with an IC₅₀ value of 0.042 µM. nih.govacs.orgnih.gov

CompoundCore Scaffold ModificationTerminal Aryl GroupStereochemistryh-NAAA IC₅₀ (µM)Reference
Parent Hit (Piperidine)PiperidinePyrazineN/A~1.15 nih.gov
20Azabicyclo[3.2.1]octanePyrazineendo0.23 nih.gov
21Azabicyclo[3.2.1]octanePyrazineexo>50 (inactive) nih.gov
26Oxa-azabicyclo[3.2.1]octanePyrazineendo2.33 nih.govacs.org
30Azabicyclo[3.2.1]octanePyridineendo0.16 nih.govacs.org
31Azabicyclo[3.2.1]octanePhenylendo0.093 nih.govacs.org
50 (ARN19689)Azabicyclo[3.2.1]octane5-ethoxymethyl-pyrazineendo0.042 nih.govacs.orgnih.gov

6,8-Dioxa-3-azabicyclo[3.2.1]octane Cores as Peptidomimetics

The 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a particularly effective dipeptide isostere in the field of peptidomimetic drug design. Its rigid bicyclic structure effectively mimics the spatial arrangement of amino acid side chains in a peptide, making it an excellent template for the development of compounds that can modulate protein-protein interactions or inhibit enzymes that process peptide substrates, such as proteases. researchgate.netfrontiersin.org

The synthesis of libraries of compounds based on this scaffold, often referred to as BTAa (Bicycles from Tartaric acid and Amino acids), allows for the systematic exploration of structure-activity relationships. researchgate.net By varying the substituents on the bicyclic core, researchers can fine-tune the pharmacological properties of the resulting molecules. These templates have shown significant promise as inhibitors of aspartyl proteases, which are crucial targets in various diseases, including fungal infections and HIV. frontiersin.orgcu.edu.eg For instance, a library of 6,8-dioxa-3-azabicyclo[3.2.1]octane peptidomimetics was screened against HIV protease, leading to the identification of hit compounds with sub-micromolar inhibitory concentrations (IC50). researchgate.net

The versatility of this scaffold is further demonstrated by its application in targeting other enzymes, such as macrophage metalloelastase (MMP-12), an enzyme implicated in inflammation. A derivative of the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold incorporating an N-hydroxyurea group and a p-phenylbenzylcarboxy amide showed inhibitory activity against MMP-12. researchgate.net

The biological activity of these peptidomimetics is highly dependent on the nature and position of the substituents on the bicyclic core. The table below illustrates some examples of 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives and their reported biological activities.

Compound IDScaffoldKey SubstituentsTargetBiological Activity
BTAa Derivative 16,8-Dioxa-3-azabicyclo[3.2.1]octaneVaried amino acid side chainsHIV ProteaseSub-micromolar IC50
BTAa Derivative 26,8-Dioxa-3-azabicyclo[3.2.1]octaneN-hydroxyurea and p-phenylbenzylcarboxy amideMMP-12IC50 = 149 µM
BTAa Derivative 36,8-Dioxa-3-azabicyclo[3.2.1]octaneBiphenyl groupVarious (e.g., proteases)Potential antimicrobial and anticancer properties

8-Oxa-3-azabicyclo[3.2.1]octane Compounds as Kinase Inhibitors (e.g., ATR Inhibitors)

The 8-oxa-3-azabicyclo[3.2.1]octane moiety has proven to be a valuable building block in the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid nature of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold allows for the precise positioning of pharmacophoric groups, leading to improved binding affinity and selectivity for the target kinase.

A notable application of this scaffold is in the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response and a promising target for cancer therapy. google.com Patent literature discloses a series of 8-oxa-3-azabicyclo[3.2.1]octane compounds that act as ATR inhibitors. google.com These compounds are being investigated for the treatment of ATR-associated diseases. google.com The development of selective ATR inhibitors is challenging due to the high degree of homology within the PI3K-like kinase (PIKK) family, which includes mTOR. google.com The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been instrumental in achieving this selectivity.

Furthermore, this scaffold has been successfully employed to develop selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), another crucial kinase in the PIKK family. In the development of mTOR inhibitors based on a thienopyrimidine scaffold, the replacement of a morpholine (B109124) group with an 8-oxa-3-azabicyclo[3.2.1]octane group significantly enhanced selectivity for mTOR over PI3Kα. nih.gov In one instance, this modification led to a greater than 1000-fold selectivity for mTOR. nih.gov Similarly, in a series of pyrimido-pyrrolo-oxazine mTOR inhibitors, the introduction of the 8-oxa-3-azabicyclo[3.2.1]octane moiety (referred to as M3) resulted in a significant improvement in mTOR selectivity over PI3Kα. acs.org

The structure-activity relationship studies have shown that the stereochemistry and substitution pattern on the 8-oxa-3-azabicyclo[3.2.1]octane ring, as well as the nature of the groups attached to it, are critical for both potency and selectivity. The following table provides examples of 8-oxa-3-azabicyclo[3.2.1]octane-containing kinase inhibitors and their activities.

Compound IDScaffoldTarget KinaseKey SAR ObservationResulting Activity/Selectivity
Thienopyrimidine Derivative8-Oxa-3-azabicyclo[3.2.1]octanemTORReplacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane>1000-fold selectivity for mTOR over PI3Kα
Pyrimido-pyrrolo-oxazine Derivative (Compound 8b)8-Oxa-3-azabicyclo[3.2.1]octane (M3)mTORIntroduction of the 8-oxa-3-azabicyclo[3.2.1]octane moiety53-fold selectivity for mTOR over PI3Kα
Various Patented Compounds8-Oxa-3-azabicyclo[3.2.1]octaneATRIncorporation of the bicyclic scaffoldPotent ATR inhibition
PQR6203-Oxa-8-azabicyclo[3.2.1]octanemTORC1/2Introduction of the bicyclic morpholine derivativeHighly potent and selective mTOR inhibitor

Computational Chemistry and Advanced Spectroscopic Characterization of 8 Hydroxy 6 Oxa 3 Azabicyclo 3.2.1 Octane

Elucidation of Molecular Structure through X-ray Crystallography and NMR Spectroscopy

The precise determination of the three-dimensional arrangement of atoms and the connectivity within a molecule is fundamental to understanding its function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for elucidating molecular structure.

X-ray Crystallography

While a specific crystal structure for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is not publicly available, data from closely related derivatives provide significant insight into the core bicyclic framework. For instance, the crystal structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one reveals the inherent conformational preferences of this system. researchgate.net The 6-oxa-3-azabicyclo[3.2.1]octane skeleton typically adopts a conformation where the six-membered ring is in a chair form, and the five-membered ring is in an envelope or twist conformation. The fusion of the rings imparts significant rigidity to the structure. The orientation of the hydroxyl group at C-8 can be either endo (pointing towards the five-membered ring) or exo (pointing away from it), a critical feature determining the molecule's interaction with other species. X-ray diffraction would definitively establish this stereochemistry, along with precise bond lengths and angles, as shown in the representative crystal data table for a related compound below.

Table 1: Representative Crystal Data for a Related 6-oxa-3-azabicyclo[3.2.1]octane Derivative. researchgate.net

Parameter Value
Compound (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one
Formula C₆H₉NO₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.98
b (Å) 9.12

| c (Å) | 12.35 |

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the molecular skeleton in solution. While full spectral assignments for this compound require experimental data, spectral libraries indicate the availability of both ¹H and ¹³C NMR spectra for the exo isomer. chemicalbook.com Based on the known structure, a set of expected chemical shifts and coupling patterns can be predicted.

The ¹H NMR spectrum would feature distinct signals for the bridgehead protons (H-1 and H-5), which are typically shifted downfield due to their connection to both rings and adjacent heteroatoms. The protons on carbons adjacent to the nitrogen (C-2, C-4) and oxygen (C-7) atoms would also exhibit characteristic downfield shifts. The proton on the hydroxyl-bearing carbon (H-8) would appear as a singlet or a narrow triplet, depending on the stereochemistry and solvent.

The ¹³C NMR spectrum would show six unique carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environment; for example, the carbons bonded to oxygen (C-1, C-5, C-7, C-8) and nitrogen (C-2, C-4) would be found at a lower field compared to the unsubstituted C-6.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 ~4.5 ~75
C2 ~3.0 ~50
C4 ~3.2 ~52
C5 ~4.0 ~70
C7 ~3.8 ~65

| C8 | ~4.2 | ~90 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These computational methods can model electron distribution, orbital energies, and molecular reactivity, providing insights that complement experimental data. For this compound, such calculations can predict its stability, dipole moment, and sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from quantum chemical calculations include:

Electron Density and Electrostatic Potential: These maps visualize the distribution of charge within the molecule. The electronegative oxygen and nitrogen atoms would exhibit regions of high electron density (negative potential), indicating likely sites for interaction with electrophiles or for hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific studies on the title compound are not prevalent, research on related azabicyclo[3.2.1]octane systems demonstrates the utility of these methods in understanding molecular structure and reactivity. acs.org

| Charge on N(3) | -0.4 e | Indicates a basic site capable of protonation. |

Predictive Modeling of Molecular Descriptors for Structure-Property Correlations

Predictive modeling uses calculated molecular descriptors to establish correlations between a molecule's structure and its physicochemical properties or biological activity. This approach, often employed in Quantitative Structure-Activity Relationship (QSAR) studies, is vital for designing new molecules with desired characteristics. For this compound, a range of descriptors can be calculated to predict its behavior.

Databases like PubChem provide computationally predicted properties, such as XlogP, which is a measure of lipophilicity. uni.lu Other important descriptors include:

Topological Polar Surface Area (TPSA): This descriptor estimates the surface area of polar atoms (typically oxygen and nitrogen) and is a good predictor of a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen and nitrogen atoms) is critical for understanding intermolecular interactions.

Molecular Weight and Shape Descriptors: These fundamental properties influence a molecule's diffusion, solubility, and steric fit with biological targets.

QSAR studies on the broader class of azabicyclo[3.2.1]octane derivatives have successfully correlated such descriptors with biological activities, for instance, as cholinergic receptor antagonists or N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.govacs.org This demonstrates the potential for applying similar predictive models to this compound to guide the synthesis of new functional derivatives.

Table 4: Key Molecular Descriptors for this compound and Their Relevance.

Descriptor Value Relevance in Predictive Modeling
Molecular Formula C₆H₁₁NO₂ Basic input for all other calculations.
Molecular Weight 129.16 g/mol Influences bioavailability and pharmacokinetics.
XlogP3-AA (Predicted) -1.1 Predicts lipophilicity and solubility in nonpolar vs. polar media. uni.lu
Hydrogen Bond Donors 2 Key for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 Important for solubility in water and receptor binding.
Rotatable Bond Count 0 Indicates conformational rigidity.

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Correlates with transport properties and bioavailability. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane?

  • Methodological Answer : The compound can be synthesized via aza-Prins cyclization using chiral α-hydroxyaldehyde derivatives (e.g., (R)-2,3-di-O-benzylglyceraldehyde) and N-tosyl homoallylamine. This method achieves high diastereoselectivity through an intramolecular nucleophilic attack, yielding the bicyclic scaffold in one step . Alternative routes involve hydrogenation of disubstituted furans to generate cis-disubstituted tetrahydrofuran intermediates, which are further functionalized .

Q. Which analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for separation and quantification in complex mixtures due to its high sensitivity and selectivity . Structural elucidation can be complemented by NMR spectroscopy and X-ray crystallography , particularly for resolving stereochemical configurations .

Q. How can computational methods aid in studying its structure-activity relationships (SAR)?

  • Methodological Answer : Molecular modeling and quantitative structure-activity relationship (QSAR) studies are critical for predicting bioactivity. These tools analyze electronic, steric, and hydrophobic properties to guide the design of analogs with enhanced pharmacological profiles .

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and fume hoods to minimize exposure. For respiratory protection, employ NIOSH-approved respirators (e.g., P95 filters). Avoid drainage contamination and ensure proper ventilation, as derivatives may exhibit irritant properties .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity in aza-Prins cyclization is influenced by steric effects and transition-state stabilization . Modifying the protecting groups on α-hydroxyaldehydes (e.g., benzyl vs. acetyl) or using chiral auxiliaries can enhance selectivity. Computational studies (e.g., DFT calculations) help identify favorable reaction pathways .

Q. What strategies address low yields in carbamoyl radical-mediated cyclization for analogous bicyclic systems?

  • Methodological Answer : Optimize radical initiators (e.g., AIBN) and chain-transfer agents (e.g., dithiocarbamates) to improve efficiency. Control reaction temperature and solvent polarity (e.g., toluene at 80°C) to minimize side reactions. Mechanistic studies using EPR spectroscopy can track radical intermediates .

Q. How to resolve stereochemical inconsistencies in bicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Combine NOESY NMR to assess spatial proximity of protons with single-crystal X-ray diffraction for absolute configuration determination. Cross-validate with electronic circular dichroism (ECD) if chiral centers are present .

Q. How to interpret conflicting bioactivity data between this compound and its analogs?

  • Methodological Answer : Perform comparative SAR analysis using standardized assays (e.g., MIC for antimicrobial activity). For example, methyl 8-methyl-3-oxo derivatives show superior potency (MIC <0.03125 µg/mL against S. aureus) compared to benzothiazole-based inhibitors, likely due to enhanced membrane permeability .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer : Studies on related azabicyclic compounds suggest binding to enzymatic active sites (e.g., hydrolases, oxidoreductases) via hydrogen bonding and hydrophobic interactions. Molecular docking and isothermal titration calorimetry (ITC) can quantify binding affinities and thermodynamic parameters .

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